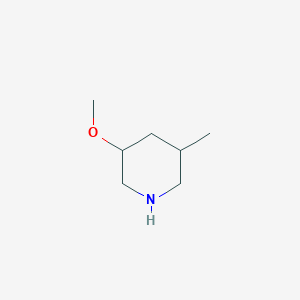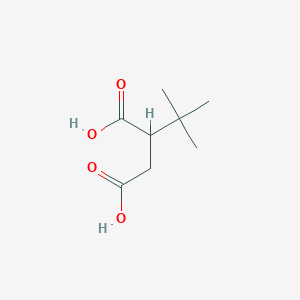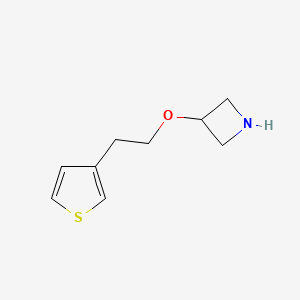
3-(2-(Thiophen-3-yl)ethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Thiophen-3-yl)ethoxy)azetidine is a chemical compound with the molecular formula C9H13NOS It consists of an azetidine ring substituted with a thiophene group via an ethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-3-yl)ethoxy)azetidine typically involves the reaction of azetidine with a thiophene derivative. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Thiophen-3-yl)ethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
3-(2-(Thiophen-3-yl)ethoxy)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-(Thiophen-3-yl)ethoxy)azetidine involves its ability to undergo ring-opening polymerization. This process is initiated by nucleophiles, leading to the formation of polyamines. The azetidine ring opens to form an active intermediate, which propagates the polymer chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various applications, including organic semiconductors and pharmaceuticals.
Uniqueness
3-(2-(Thiophen-3-yl)ethoxy)azetidine is unique due to its combination of an azetidine ring and a thiophene group
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
3-(2-thiophen-3-ylethoxy)azetidine |
InChI |
InChI=1S/C9H13NOS/c1(8-2-4-12-7-8)3-11-9-5-10-6-9/h2,4,7,9-10H,1,3,5-6H2 |
InChI-Schlüssel |
SZTSSBLXNZPTDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)OCCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



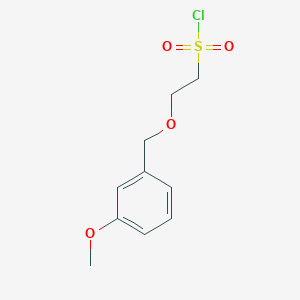

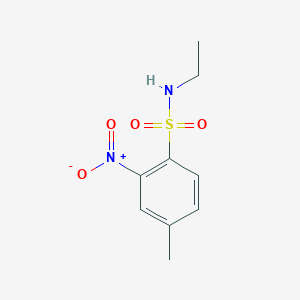



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
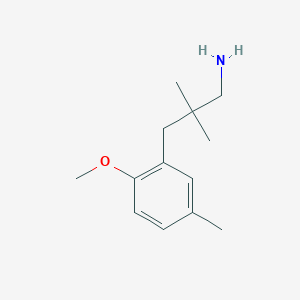
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)

